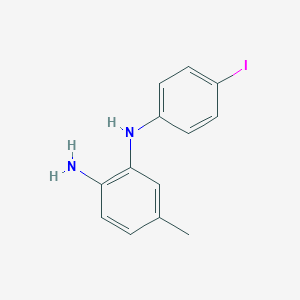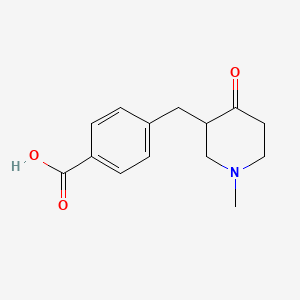
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid is a chemical compound with the molecular formula C14H17NO3 It is known for its unique structure, which includes a benzoic acid moiety linked to a piperidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 1-methyl-4-piperidone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidone nitrogen attacks the benzylic carbon, displacing the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form a lactam.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a lactam derivative.
Reduction: Formation of a hydroxyl-substituted piperidine derivative.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-((2-Oxopiperidin-1-yl)methyl)benzoic acid
- 4-((1H-Imidazol-1-yl)methyl)benzoic acid
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Uniqueness
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a piperidinone ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
4-[(1-methyl-4-oxopiperidin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H17NO3/c1-15-7-6-13(16)12(9-15)8-10-2-4-11(5-3-10)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |
InChIキー |
CTJWYSZYKHIWRZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=O)C(C1)CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)



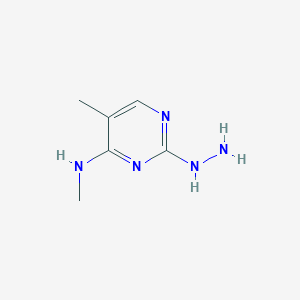
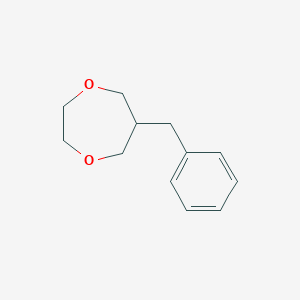
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
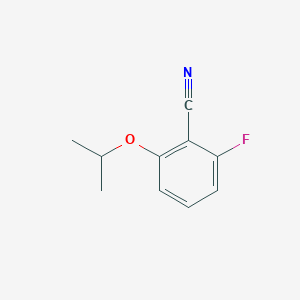
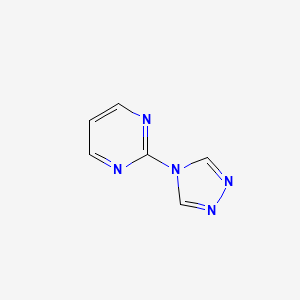
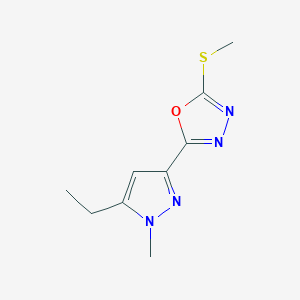
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
